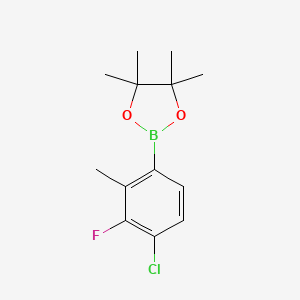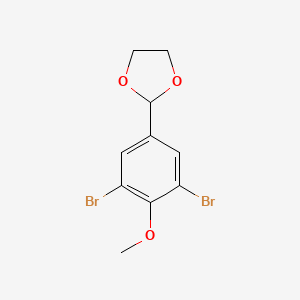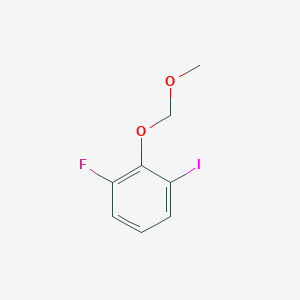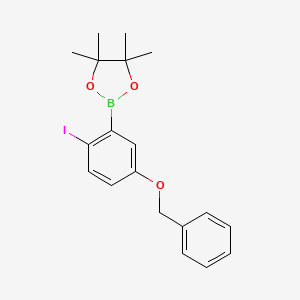
2-(5-(Benzyloxy)-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like this typically belong to the class of organoboron compounds, which are organic compounds that contain carbon-boron bonds. They are commonly used in organic synthesis due to their unique reactivity .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement are often used .Chemical Reactions Analysis
Organoboron compounds are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . They can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
Physical properties of a compound include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Aplicaciones Científicas De Investigación
2-(5-(Benzyloxy)-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research. It has been used in a variety of organic synthesis experiments, as it is a highly reactive compound. It has also been used in the study of the mechanism of action of certain drugs, as it can act as a catalyst in certain reactions. Additionally, it has been used in the study of the biochemical and physiological effects of certain drugs, as it can act as a probe in certain biochemical and physiological systems.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . These reactions involve the transfer of organoboron compounds to palladium , suggesting that palladium-based catalysts could be a potential target.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the organoboron compound (such as our compound of interest) transfers a nucleophilic organic group to palladium . This reaction is facilitated by the presence of a base and leads to the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling, in which this compound may participate, is a widely-used method for forming carbon-carbon bonds . This reaction is crucial in the synthesis of a variety of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Given its potential use in suzuki–miyaura coupling reactions, it’s likely that its bioavailability and pharmacokinetic properties would depend on the specific context of its use, such as the other compounds present in the reaction and the conditions under which the reaction takes place .
Result of Action
The primary result of this compound’s action would be the formation of a new carbon-carbon bond via a Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of complex organic compounds . On a molecular and cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-(Benzyloxy)-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it ideal for use in organic synthesis experiments. Additionally, it can act as a catalyst in certain reactions, and as a probe in certain biochemical and physiological systems. However, it also has some limitations for use in laboratory experiments. It is a highly reactive compound, which can make it difficult to handle in certain situations. Additionally, it is a relatively expensive compound, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2-(5-(Benzyloxy)-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For example, research could be conducted to further explore its use as a catalyst in organic synthesis experiments, as well as its use as a probe in certain biochemical and physiological systems. Additionally, research could be conducted to explore the potential applications of this compound in the development of new drugs, as well as its potential use in the study of the biochemical and physiological effects of certain drugs. Finally, research could also be conducted to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
2-(5-(Benzyloxy)-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a two-step process, which involves the reaction of 2-iodophenol with benzyl bromide, followed by the reaction of the resulting product with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. In the first step, 2-iodophenol is reacted with benzyl bromide in a solvent such as acetonitrile, in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 80 °C for a period of 2-3 hours. The resulting product is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a solvent such as toluene, in the presence of a base such as triethylamine. The reaction is carried out at a temperature of around 80 °C for a period of 2-3 hours. The final product is then purified using column chromatography.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-iodo-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BIO3/c1-18(2)19(3,4)24-20(23-18)16-12-15(10-11-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDADMRNTHKFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BIO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)
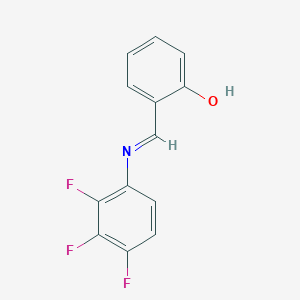

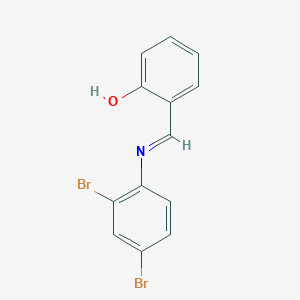

![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)

![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
